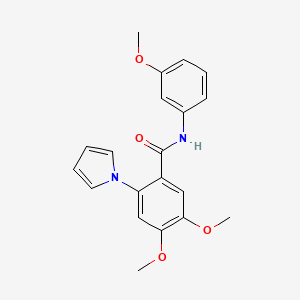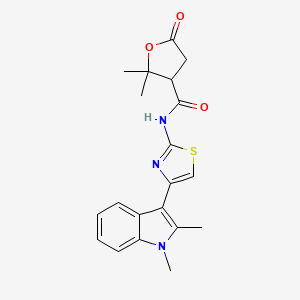![molecular formula C29H29N3O B10980380 [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanone CAS No. 5696-97-9](/img/structure/B10980380.png)
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanone: is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a piperazine ring substituted with a dimethylphenyl group and a quinoline ring substituted with a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting 2,3-dimethylphenylamine with ethylene glycol in the presence of a dehydrating agent.
Quinoline Ring Formation: The quinoline ring can be synthesized by the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the piperazine and quinoline rings through a methanone linkage. This can be achieved by reacting the piperazine derivative with the quinoline derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, converting it to a tetrahydroquinoline derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products:
Oxidation: Hydroxyl or carboxyl derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitro, sulfo, or halo derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development due to its unique structural features.
- Studied for its pharmacological properties and potential therapeutic effects.
Industry:
- Used in the development of advanced materials with specific properties.
- Potential applications in the field of organic electronics and photonics.
Wirkmechanismus
The mechanism of action of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanol
- [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]ethanone
Comparison:
- Structural Differences: The presence of different functional groups (e.g., methanol vs. methanone) can significantly affect the compound’s reactivity and properties.
- Reactivity: The methanone derivative may exhibit different reactivity patterns compared to the methanol or ethanone derivatives.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity.
Eigenschaften
CAS-Nummer |
5696-97-9 |
|---|---|
Molekularformel |
C29H29N3O |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C29H29N3O/c1-20-8-6-10-23(18-20)27-19-25(24-11-4-5-12-26(24)30-27)29(33)32-16-14-31(15-17-32)28-13-7-9-21(2)22(28)3/h4-13,18-19H,14-17H2,1-3H3 |
InChI-Schlüssel |
PGYSNGOZLZOLJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC(=C5C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B10980299.png)
![N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10980308.png)
![N-{6-ethyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10980320.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B10980330.png)
![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone](/img/structure/B10980338.png)
![4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B10980343.png)
![N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10980344.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B10980351.png)

![N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B10980360.png)
![N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine](/img/structure/B10980369.png)
![N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B10980387.png)
![4-(4-methoxyphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B10980392.png)